4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-13-4-6-14(7-5-13)11(15)12-9-10-3-2-8-16-10/h2-3,8H,4-7,9H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWDYRNCXYGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Properties
Research has indicated that derivatives of piperazine compounds, including 4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, exhibit promising anticancer activities. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of piperazine derivatives in reducing cell viability in several cancer cell lines, suggesting potential for further development as anticancer agents .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains using disk diffusion methods. The results indicated that certain piperazine derivatives possess significant antibacterial activity, which could be harnessed for developing new antimicrobial agents.
3. Neurological Applications
Piperazine derivatives are being explored for their potential in treating neurological disorders. Specifically, compounds similar to this compound have been investigated as muscarinic receptor antagonists, which may offer therapeutic benefits in conditions like Alzheimer's disease and cognitive deficits associated with neurodegenerative disorders .
Agricultural Applications
1. Fungicidal Activity
The fungicidal properties of compounds related to this compound have been documented in agricultural studies. For example, a recent study demonstrated that specific derivatives exhibited superior fungicidal activities compared to commercial fungicides like flumorph and mancozeb. Field trials showed control efficacies of up to 79% against common plant pathogens, indicating the potential for these compounds to be developed as effective agricultural fungicides .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy | Reference |
|---|---|---|
| Anticancer | Cell viability reduction | |
| Antimicrobial | Significant inhibition | |
| Fungicidal | Up to 79% control efficacy |
Table 2: Comparative Efficacy Against Pathogens
| Compound | Pathogen | Control Efficacy (%) | EC50 (mg/L) |
|---|---|---|---|
| This compound | CDM | 79% | 1.96 |
| Flumorph | CDM | 56% | 7.55 |
| Mancozeb | CDM | 76% | 1000 |
Case Studies
Case Study 1: Anticancer Activity
In a controlled study assessing the anticancer effects of piperazine derivatives, researchers found that specific modifications to the piperazine structure significantly enhanced cytotoxicity against breast cancer cells. The study concluded that further structural optimization could lead to more potent anticancer agents based on this scaffold .
Case Study 2: Agricultural Application
Field trials conducted on crops treated with fungicidal formulations containing derivatives of this compound showed promising results against fungal infections. The trials indicated that these compounds not only provided effective disease control but also had favorable safety profiles compared to conventional fungicides .
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
Aromatic vs. Heteroaromatic Substituents
- 4-methyl-N-(4-methylphenyl)piperazine-1-carboxamide (CAS 6336-71-6) : Replacing the thiophen-2-ylmethyl group with a 4-methylphenyl group (p-tolyl) reduces heterocyclic character. This compound demonstrated antiproliferative activity against MCF7 and HCT116 cancer cell lines, with enhanced cell cycle arrest compared to other derivatives .
Halogenated Aromatic Substituents
- N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride : The chloro substituent increases electronegativity, improving solubility as a hydrochloride salt. Such modifications are critical for optimizing bioavailability in central nervous system-targeting drugs .
- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) : Fluorine substitution at the meta position resulted in a 52.2% synthetic yield and a melting point of 189.5–192.1°C, indicating enhanced crystallinity compared to unsubstituted analogs .
Bulky and Complex Substituents
Modifications to the Piperazine Ring
Methyl Substitution
- 4-methyl-N-(p-tolyl)piperazine-1-carboxamide (16) : Synthesized under optimized conditions (acetonitrile, silica sulfuric acid, 60°C, 89% yield), this derivative’s methyl group on piperazine improves metabolic stability compared to unmethylated analogs .
Heterocyclic Additions
- N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide : The thiazole and propargyl groups increase lipophilicity, which may enhance blood-brain barrier penetration for neurological applications .
Carboxamide Linker Importance
- Dopamine D3 Receptor Ligands : Removal of the carboxamide carbonyl in N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides reduced D3R affinity by >100-fold, underscoring the carbonyl’s role in hydrogen bonding and receptor selectivity .
Enzyme Inhibition Profiles
Biological Activity
4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and its implications in drug development.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiophen-2-ylmethyl group and a carboxamide functional group. This structural configuration is significant for its interaction with biological targets.
Research indicates that this compound acts primarily through the inhibition of histone acetyltransferase (HAT) activity, specifically targeting the p300/CBP-associated factor (PCAF). Inhibition of HAT leads to altered acetylation patterns of histones, which can influence gene expression related to cell proliferation and apoptosis.
Inhibition Studies
A study reported an IC50 value of approximately 8.6 μM for the compound against p300 HAT activity, indicating moderate inhibitory effects . Further optimization of the compound's structure has led to derivatives with improved potency, such as compounds with IC50 values as low as 1.4 μM .
Efficacy in Tumor Cell Lines
The compound has demonstrated significant antiproliferative effects against several tumor cell lines. In vitro assays showed an EC50 range of 1-3 μM, indicating effective inhibition of cell proliferation .
| Cell Line | EC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 2.5 | HAT inhibition |
| MCF-7 | 1.8 | HAT inhibition |
| A549 | 3.0 | HAT inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that can inform further development of this compound.
Case Study: Compound Optimization
In a comparative study, modifications to the piperazine ring and carboxamide side chains were evaluated for their impact on biological activity. For instance, the introduction of polar substituents significantly enhanced inhibitory potency against HAT enzymes, suggesting that specific electronic properties are crucial for activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can also be compared with other piperazine derivatives:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 4-methyl-N-(thiophen-2-ylmethyl)piperazine | 8.6 | p300 HAT |
| Compound A (4-substituted) | 1.6 | p300 HAT |
| Compound B (piperidine derivative) | 10 | PCAF |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. For example, reacting 4-methylpiperazine with thiophen-2-ylmethyl isocyanate under anhydrous conditions (e.g., THF, 40–70°C) yields the target compound. Intermediate steps may involve protecting group strategies (e.g., Boc-protected piperazine) to prevent side reactions. Purification via reversed-phase chromatography (acetonitrile/water with 0.1% TFA) is effective for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine 1H/13C NMR to verify proton and carbon environments (e.g., thiophene protons at δ 6.7–7.2 ppm, piperazine carbons at ~45–50 ppm). LC/MS (ESI+) confirms molecular weight (e.g., [M+H]+ = calculated 280.14). For crystallographic validation, use SHELX programs for single-crystal X-ray diffraction, ensuring bond lengths and angles align with piperazine-carboxamide analogs .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : After synthesis, employ reversed-phase column chromatography (gradient: 0–50% acetonitrile/water with 0.1% TFA) to remove unreacted starting materials. For crystalline products, recrystallization from propan-2-ol or ethanol improves purity. Monitor via TLC (silica gel, ethyl acetate/hexanes) .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping piperazine/thiophene protons) require 2D NMR techniques (COSY, HSQC) to assign coupling patterns. Compare experimental data with computational predictions (DFT-based NMR simulations) or reference crystallographic data from analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
Q. What strategies mitigate cytotoxicity while maintaining biological efficacy in in vitro assays?
- Methodological Answer : Modify the thiophene or piperazine substituents to reduce off-target effects. For example, introducing electron-withdrawing groups (e.g., -F, -CF3) on the thiophene ring may enhance selectivity. Test derivatives against cancer cell lines (e.g., MCF7, HCT116) using MTT assays, comparing IC50 values with structural analogs like 4-methyl-N-(p-tolyl)piperazine-1-carboxamide .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved enzyme inhibition?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to map interactions between the carboxamide group and target enzymes (e.g., Leishmania CYP51). Prioritize analogs with extended alkyl chains or aromatic substitutions on the piperazine ring, as seen in N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, which showed enhanced binding via hydrophobic interactions .
Q. What computational methods predict binding modes with dopamine receptors or other targets?
- Methodological Answer : Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Focus on the carboxamide linker’s role in D3 vs. D2 receptor selectivity, as demonstrated in N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides. Validate predictions with radioligand binding assays using [3H]spiperone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
